molecular formula C22H22ClN3O3 B8430401 (5-chloro-6-methyl-2-oxo-3-phenethylamino-2H-pyrazin-1-yl)acetic acid benzyl ester

(5-chloro-6-methyl-2-oxo-3-phenethylamino-2H-pyrazin-1-yl)acetic acid benzyl ester

Cat. No. B8430401
M. Wt: 411.9 g/mol
InChI Key: HMOIFVSWQQGUOG-UHFFFAOYSA-N
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Patent
US06462050B1

Procedure details

Water (1 ml) was added to a stirred solution of (5-chloro-6-methyl-2-oxo-3-phenethylamino-2H-pyrazin-1-yl)acetic acid benzyl ester (436 mg) in 1:1 THF/MeOH (6 ml) and LiOH.H2O was added to the resulting mixture. After 2 h, the reaction mixture was diluted with water and washed with EtOAc. The aqueous layer was acidified with 10% KHSO4 solution to give a cloudy mixture that was extracted with methylene chloride. The organic layer was dried (Na2SO4) and evaporated in vacuo to give 1-4 as a crystalline solid. 1H NMR (DMSO-d6) δ2.19 (s, 3 H, Me), 2.84 (t, J=7.0 Hz, 2 H, PhCH2), 3.45 (q, J=7.0 Hz, 2 H, CH2NH), 4.70 (s, 2 H, CH2CO2), 7.18-7.31 (m, 5 H, Ph), 7.46 (br s, 1H, NH).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
THF MeOH
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
LiOH.H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:29])[CH2:10][N:11]1[C:16]([CH3:17])=[C:15]([Cl:18])[N:14]=[C:13]([NH:19][CH2:20][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:12]1=[O:28])C1C=CC=CC=1.C1COCC1.CO.O[Li].O>O>[Cl:18][C:15]1[N:14]=[C:13]([NH:19][CH2:20][CH2:21][C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)[C:12](=[O:28])[N:11]([CH2:10][C:9]([OH:29])=[O:8])[C:16]=1[CH3:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
436 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CN1C(C(=NC(=C1C)Cl)NCCC1=CC=CC=C1)=O)=O
Name
THF MeOH
Quantity
6 mL
Type
reactant
Smiles
C1CCOC1.CO
Name
LiOH.H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[Li].O
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the resulting mixture
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
to give a cloudy mixture that
EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1N=C(C(N(C1C)CC(=O)O)=O)NCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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